Acetylcholinesterase (AChE) Inhibitory Potency: 5-O-Desmethyl Donepezil is Significantly Less Potent than Donepezil and 6-O-Desmethyl Donepezil
In a direct comparative study assessing anti-AChE activity, 5-O-Desmethyl Donepezil (5-DDPZ) exhibited an IC50 of 4.03 x 10^-1 µM, which is markedly less potent than the parent compound Donepezil (IC50 = 7.20 x 10^-2 µM) and the co-metabolite 6-O-Desmethyl Donepezil (6-DDPZ, IC50 = 1.14 x 10^-1 µM) [1]. This quantifies that 5-O-Desmethyl Donepezil is approximately 5.6-fold less potent than Donepezil and 3.5-fold less potent than 6-O-Desmethyl Donepezil in inhibiting the intended therapeutic target.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibition IC50 |
|---|---|
| Target Compound Data | 5-O-Desmethyl Donepezil (5-DDPZ) IC50 = 0.403 µM |
| Comparator Or Baseline | Donepezil IC50 = 0.072 µM; 6-O-Desmethyl Donepezil IC50 = 0.114 µM |
| Quantified Difference | 5.6-fold less potent vs. Donepezil; 3.5-fold less potent vs. 6-O-Desmethyl Donepezil |
| Conditions | In vitro acetylcholinesterase (AChE) inhibition assay |
Why This Matters
This significant difference in potency confirms that 5-O-Desmethyl Donepezil is not a suitable substitute for studying or predicting the primary therapeutic effects of Donepezil or its active metabolite 6-O-Desmethyl Donepezil.
- [1] Zhao J, Ren T, Yang M, Zhang Y, Wang Q, Zuo Z. Reduced systemic exposure and brain uptake of donepezil in rats with scopolamine-induced cognitive impairment. Xenobiotica. 2019;49(11):1313-1322. doi:10.1080/00498254.2018.1557760 View Source
